4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide 4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 300716-16-9
VCID: VC20167855
InChI: InChI=1S/C22H24N2O3/c1-3-4-7-13-24-18-12-6-5-11-17(18)20(25)19(22(24)27)21(26)23-16-10-8-9-15(2)14-16/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide

CAS No.: 300716-16-9

Cat. No.: VC20167855

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide - 300716-16-9

Specification

CAS No. 300716-16-9
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide
Standard InChI InChI=1S/C22H24N2O3/c1-3-4-7-13-24-18-12-6-5-11-17(18)20(25)19(22(24)27)21(26)23-16-10-8-9-15(2)14-16/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26)
Standard InChI Key CLODMSNWJKAEQT-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C)O

Introduction

Structural Characterization and Nomenclature

Chemical Identity

4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide belongs to the 1,2-dihydroquinoline family, characterized by a bicyclic scaffold with keto and hydroxy substituents at positions 2 and 4, respectively. The pentyl chain at N1 and the m-tolyl carboxamide at C3 define its substitution pattern. This arrangement contrasts with the more commonly studied 4-oxo-1,4-dihydroquinoline analogs, where the keto group resides at position 4 .

Stereoelectronic Features

The 2-oxo-4-hydroxy configuration introduces distinct hydrogen-bonding capabilities compared to 4-oxo derivatives. Computational modeling of analogous quinoline systems suggests that the 4-hydroxy group may participate in intramolecular hydrogen bonding with the 2-oxo moiety, potentially stabilizing a planar conformation favorable for receptor interactions . The m-tolyl carboxamide contributes hydrophobic bulk and π-stacking potential, while the pentyl chain at N1 aligns with optimal CB2 receptor affinity observed in related compounds .

Synthetic Approaches

Core Scaffold Construction

The synthesis of 1,2-dihydroquinoline derivatives typically employs Gould-Jacobs cyclization, as demonstrated in the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxamides . For the target compound, modifications to this protocol would involve:

  • Formation of the 1,2-dihydroquinoline core: Starting from aniline derivatives, cyclization with diethyl ethoxymethylenemalonate under reflux conditions generates the quinoline skeleton.

  • Introduction of the 2-oxo and 4-hydroxy groups: Selective oxidation and hydroxylation steps would be required, potentially using mCPBA (meta-chloroperbenzoic acid) for epoxidation followed by acid hydrolysis to install the 4-hydroxy group .

Functionalization Steps

Key synthetic intermediates include:

  • N1-pentylation: Alkylation of the quinoline nitrogen with 1-bromopentane in DMF using NaH as a base .

  • C3-carboxamide formation: Coupling of the quinoline-3-carboxylic acid with m-toluidine using peptide coupling reagents such as HBTU or PyBrOP .

Table 1: Representative Synthetic Yields for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
N1-Alkylation1-Bromopentane, NaH, DMF65–90
Carboxylic Acid PrepNaOH, EtOH, reflux70–85
Amide CouplingHBTU, DIEA, DMF25–80

Pharmacological Profiling

Cannabinoid Receptor Affinity

While direct binding data for 4-hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide are unavailable, SAR studies on related quinolines provide critical insights:

  • N1-Pentyl Substitution: In 4-oxo-1,4-dihydroquinoline-3-carboxamides, an N1-pentyl chain confers high CB2 affinity (Ki = 20–50 nM) and >100-fold selectivity over CB1 receptors .

  • C3-Carboxamide Role: The m-tolyl group in the carboxamide moiety may enhance lipophilicity and π-π interactions with CB2 receptor residues, as observed in adamantyl-substituted analogs .

Functional Activity

The 2-oxo-4-hydroxy configuration could influence functionality (agonist vs. inverse agonist). For example:

  • 4-Oxo derivatives with N1-pentyl and C3-adamantyl groups act as CB2 agonists (EC50 = 30–100 nM) .

  • Thiooxo analogs (e.g., 4-thioxo-1,4-dihydroquinolines) exhibit inverse agonist activity, reducing [35S]-GTPγS binding by 65–75% .

Table 2: Functional Activity of Selected Quinoline Derivatives

CompoundCB2 Ki (nM)Selectivity (CB2/CB1)Functionality
1-Pentyl-4-oxo-3-adamantylamide24.5>200Full agonist
1-Pentyl-4-thioxo-3-adamantylamide38.2150Inverse agonist
1-Pentyl-6-chloro-4-oxo-3-adamantylamide54.690Neutral antagonist

Structure-Activity Relationship (SAR) Considerations

Impact of Keto/Hydroxy Group Positioning

The shift from 4-oxo to 2-oxo-4-hydroxy alters hydrogen-bond donor/acceptor patterns. Molecular docking studies of CB2 receptors suggest that:

  • The 4-hydroxy group may form a hydrogen bond with Ser285 in the CB2 binding pocket, a residue critical for ligand recognition .

  • The 2-oxo moiety could engage in hydrophobic interactions with Phe117 and Phe281, stabilizing the active receptor conformation .

Role of the m-Tolyl Substituent

Comparative data from adamantyl and phenylcarboxamide analogs indicate that bulkier C3 substituents enhance CB2 selectivity. The m-tolyl group’s methyl branch may optimize steric complementarity within the CB2 receptor’s hydrophobic subpocket .

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